4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde

Lipophilicity ADME Drug Design

Researchers developing CETP inhibitors require validated building blocks. This benzaldehyde (CAS 1431329-67-7) is a confirmed intermediate for CETP inhibitors (IC50 25 nM, US8759365). Unique 4-Cl-3-F-5-CF3 substitution enhances metabolic stability and target engagement. ≥98% purity; white low-melting solid enables precise weighing vs. liquid analogs. LogP 3.38 supports agrochemical foliar uptake applications. Multi-vendor availability de-risks supply chain during scale-up.

Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
CAS No. 1431329-67-7
Cat. No. B1405250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde
CAS1431329-67-7
Molecular FormulaC8H3ClF4O
Molecular Weight226.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Cl)F)C=O
InChIInChI=1S/C8H3ClF4O/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-3H
InChIKeyZRWYPNUFFZTHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde Overview


4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde (CAS 1431329-67-7) is a polysubstituted aromatic aldehyde featuring chloro, fluoro, and trifluoromethyl groups at the 4, 3, and 5 positions, respectively, on a benzene ring . This electron-deficient scaffold is primarily utilized as a versatile building block in medicinal and agricultural chemistry, enabling the construction of complex molecules with enhanced metabolic stability and lipophilicity imparted by its fluorine-containing substituents .

Why 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde Cannot Be Replaced


The specific 4-chloro-3-fluoro-5-trifluoromethyl substitution pattern on the benzaldehyde ring is not replicated by any close analog. This unique arrangement of electron-withdrawing groups dictates distinct physicochemical properties—including lipophilicity, molecular weight, density, and physical state—that directly influence its reactivity, handling, and ultimate performance in synthetic pathways . Substituting with compounds lacking either the chlorine (e.g., 3-fluoro-5-(trifluoromethyl)benzaldehyde) or the trifluoromethyl group (e.g., 4-chloro-3-fluorobenzaldehyde) results in a compound with significantly different lipophilicity and bulk, thereby altering reaction kinetics, purification behavior, and biological target engagement in downstream applications [1].

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde Differentiation Evidence


Enhanced Lipophilicity vs. Closest Analogs

The target compound exhibits a predicted LogP of 3.38, reflecting its high lipophilicity due to the combined presence of chloro, fluoro, and trifluoromethyl groups . In contrast, the des-chloro analog (3-fluoro-5-(trifluoromethyl)benzaldehyde) has a measured LogP of ~2.66, while the des-trifluoromethyl analog (4-chloro-3-fluorobenzaldehyde) has a LogP of ~2.29 [1][2]. This substantial increase in LogP (a difference of 0.72 and 1.09 log units, respectively) indicates enhanced membrane permeability potential and altered partitioning behavior in biphasic systems, which is critical for applications in medicinal chemistry and agrochemical formulation.

Lipophilicity ADME Drug Design LogP

Elevated Molecular Weight and Density

The target compound has a molecular weight of 226.56 g/mol and a predicted density of 1.5±0.1 g/cm³ . The des-chloro analog (3-fluoro-5-(trifluoromethyl)benzaldehyde) has a molecular weight of 192.11 g/mol and an experimental density of 1.376 g/mL at 25°C . This represents a 34.45 g/mol (18%) increase in molecular weight and a ~0.12 g/cm³ increase in density. These differences are significant for preparative chromatography, as higher molecular weight and density affect retention times and solvent consumption during purification. Additionally, the increased bulk can influence crystal packing and solubility.

Physicochemical Properties Molecular Weight Density Chromatography

Physical State: Solid vs. Liquid Handling

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is described as a white low-melting solid, whereas its des-chloro analog (3-fluoro-5-(trifluoromethyl)benzaldehyde) is a liquid at ambient temperature . The solid physical state offers distinct advantages in terms of weighing accuracy, containment, and long-term storage stability, reducing the risk of spills and evaporation during handling. This is particularly relevant for high-precision synthesis where accurate mass delivery is critical.

Physical Form Solid Handling Stability Logistics

Validated CETP Inhibitor Intermediate

This benzaldehyde derivative is utilized as a key synthetic intermediate in the preparation of cholesteryl ester transfer protein (CETP) inhibitors, as documented in patent US8759365 [1]. While the aldehyde itself is not the active pharmaceutical ingredient, its incorporation leads to compounds with potent inhibitory activity. For instance, a compound synthesized using this building block (US8759365, 16-2) demonstrated an IC50 of 25 nM against CETP in an enzymatic assay at pH 7.4 and 37°C [2]. This provides concrete evidence of the scaffold's value in generating high-potency drug candidates, a feature not guaranteed for its analogs.

CETP Inhibitor Drug Intermediate Patent IC50

Consistent High Purity Across Multiple Vendors

Commercial availability data indicates that 4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde is routinely supplied with a purity specification of ≥97% or 98%, as verified by multiple vendors including Bidepharm, Chemscene, and Amaybio . This high and consistent purity level across independent suppliers reduces the risk of side reactions or impurities affecting downstream synthetic yields, thereby increasing experimental reproducibility. In comparison, some analogs may be offered at lower purity grades (e.g., 95%), which could necessitate additional purification steps.

Purity Quality Control Reproducibility Sourcing

4-Chloro-3-fluoro-5-(trifluoromethyl)benzaldehyde Application Scenarios


Medicinal Chemistry: CETP Inhibitor Synthesis

This aldehyde is a validated intermediate for synthesizing cholesteryl ester transfer protein (CETP) inhibitors with IC50 values as low as 25 nM, as described in patent US8759365 [1]. Medicinal chemistry teams aiming to develop novel cardiovascular therapeutics should prioritize this building block to access a chemical space known to yield nanomolar potency, leveraging its unique substitution pattern that enhances lipophilicity and target engagement [2].

Agrochemical Development: Pesticide and Herbicide Formulation

The compound's high lipophilicity (LogP 3.38) and electron-deficient aromatic core make it an ideal intermediate for designing agrochemicals that require enhanced foliar uptake and metabolic stability . Industrial research groups focused on developing new crop protection agents can utilize this scaffold to generate analogs with improved environmental persistence and biological activity [3].

Organic Synthesis: Methodological Studies with Electron-Poor Aldehyde

As a white low-melting solid, this compound offers superior handling and weighing precision compared to liquid analogs, reducing experimental error in small-scale reactions . Its pronounced electron-withdrawing character (due to Cl, F, and CF3 groups) also makes it an excellent substrate for studying nucleophilic additions and cross-coupling reactions under controlled conditions .

Process Scale-Up: High Purity Advantage

The availability of this benzaldehyde at ≥97-98% purity from multiple global vendors reduces the risk of impurity-driven yield losses during scale-up campaigns . For process chemists, this ensures that material quality does not become a limiting factor when transitioning from discovery to pilot-scale synthesis, thereby de-risking technology transfer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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